![molecular formula C16H11Cl2N3O3S B12932934 Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]- CAS No. 823782-55-4](/img/structure/B12932934.png)
Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-(pyrimidin-2-yloxy)aniline with 3-chlorobenzenesulfonyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Agricultural Chemistry: It is explored for its fungicidal and pesticidal properties, making it a candidate for developing new agrochemicals.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, in agricultural applications, it may act as an inhibitor of fungal enzymes, disrupting their metabolic processes and leading to their death .
Comparison with Similar Compounds
3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide can be compared with other similar compounds such as:
4-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide: This compound has a similar structure but with a different substitution pattern on the benzene ring.
N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)-4-methoxybenzenesulfonamide: This compound has a methoxy group instead of a chloro group on the benzene ring.
The uniqueness of 3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
823782-55-4 |
|---|---|
Molecular Formula |
C16H11Cl2N3O3S |
Molecular Weight |
396.2 g/mol |
IUPAC Name |
3-chloro-N-(3-chloro-4-pyrimidin-2-yloxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H11Cl2N3O3S/c17-11-3-1-4-13(9-11)25(22,23)21-12-5-6-15(14(18)10-12)24-16-19-7-2-8-20-16/h1-10,21H |
InChI Key |
VUTMBVULMDKRAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


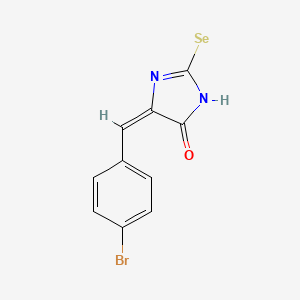
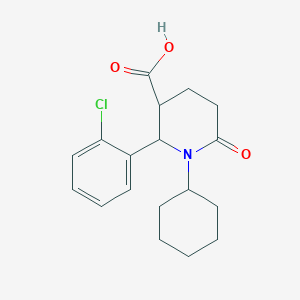
![9H-Purine-9-propanamide, 6-amino-N-[2-(1H-indol-3-yl)ethyl]-](/img/structure/B12932860.png)
![N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12932867.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide](/img/structure/B12932874.png)
![2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid](/img/structure/B12932876.png)
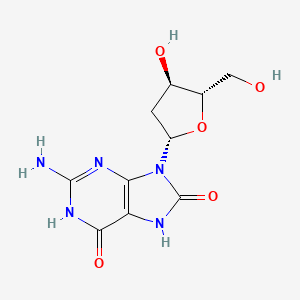

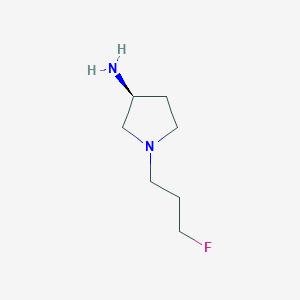
![{[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12932900.png)

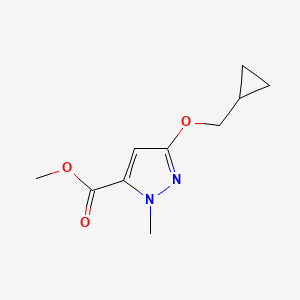
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12932933.png)

